molecular formula C20H23ClN2O4S B2702957 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 946326-15-4

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No. B2702957
CAS RN: 946326-15-4
M. Wt: 422.92
InChI Key: HGADLPACHVPTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O4S and its molecular weight is 422.92. The purity is usually 95%.
BenchChem offers high-quality N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

Research has demonstrated various methods for synthesizing quinoline and quinazoline derivatives, which are closely related to the compound . These methods involve the condensation of different chemical precursors to obtain compounds with potential biological activities. For instance, a study focused on the synthesis and characterization of quinazoline derivatives, exploring their diuretic, antihypertensive, and anti-diabetic potential in rats (Rahman et al., 2014). Another research avenue involved the preparative and spectroscopic study of Zinquin-related fluorophores, which share structural similarities, indicating the diverse synthetic routes and characterization techniques applicable to such compounds (Kimber et al., 2003).

Chemical Properties and Interactions

Detailed investigations into the chemical properties and potential interactions of these compounds include studies on their ability to form complexes with metals, such as zinc, showcasing their utility in fluorescent probes for bioimaging applications. One study highlighted the synthesis and antimicrobial activity of novel sulfonamide derivatives, including their interactions with various metal ions, offering insights into their broader pharmacological applications (Vanparia et al., 2010).

Pharmacological Research Applications

Anticancer Activities

The compound and its derivatives have been investigated for their potential anticancer activities. For example, research into novel sulfonamide derivatives has shown promising results in in vitro anticancer evaluations, suggesting mechanisms involving p38/ERK phosphorylation activation in cancer cells (Cumaoğlu et al., 2015).

Antimicrobial and Anti-HIV Properties

Further studies have delved into the antimicrobial and anti-HIV potential of these compounds, demonstrating the synthesis of 2-mercaptobenzenesulfonamides with significant activity against various pathogens. This research underscores the versatility of these compounds in addressing different therapeutic targets (Pomarnacka & Kornicka, 2001).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-3-4-11-23-18-8-6-15(12-14(18)5-10-20(23)24)22-28(25,26)16-7-9-19(27-2)17(21)13-16/h6-9,12-13,22H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGADLPACHVPTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide

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